molecular formula C12H13NO2 B14700353 (3Z)-3-(1-anilinoethylidene)oxolan-2-one

(3Z)-3-(1-anilinoethylidene)oxolan-2-one

Katalognummer: B14700353
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: RWAIILIXTWTSAD-LUAWRHEFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3Z)-3-(1-anilinoethylidene)oxolan-2-one is an organic compound that features a unique structure combining an oxolanone ring with an anilinoethylidene group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(1-anilinoethylidene)oxolan-2-one typically involves the condensation of an appropriate oxolanone derivative with an aniline derivative under controlled conditions. Common reagents used in this synthesis include:

  • Oxolan-2-one derivatives
  • Aniline derivatives
  • Catalysts such as acids or bases to facilitate the condensation reaction

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

  • Continuous flow reactors for efficient mixing and reaction control
  • Purification steps such as crystallization or chromatography to isolate the desired product

Analyse Chemischer Reaktionen

Types of Reactions

(3Z)-3-(1-anilinoethylidene)oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different reduced derivatives.

    Substitution: The anilino group can participate in substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the specific substitution reaction, but may include the use of catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while reduction may produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: May be used in the synthesis of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action of (3Z)-3-(1-anilinoethylidene)oxolan-2-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3Z)-3-(1-anilinoethylidene)oxolan-2-one: Similar compounds may include other oxolanone derivatives or anilino compounds with different substituents.

    Comparison: Compared to other similar compounds, this compound may exhibit unique reactivity or biological activity due to its specific structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H13NO2

Molekulargewicht

203.24 g/mol

IUPAC-Name

(3Z)-3-(1-anilinoethylidene)oxolan-2-one

InChI

InChI=1S/C12H13NO2/c1-9(11-7-8-15-12(11)14)13-10-5-3-2-4-6-10/h2-6,13H,7-8H2,1H3/b11-9-

InChI-Schlüssel

RWAIILIXTWTSAD-LUAWRHEFSA-N

Isomerische SMILES

C/C(=C/1\CCOC1=O)/NC2=CC=CC=C2

Kanonische SMILES

CC(=C1CCOC1=O)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.